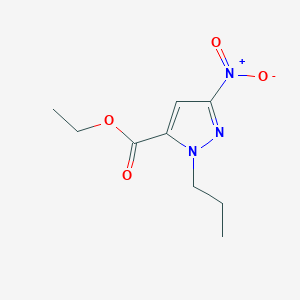

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

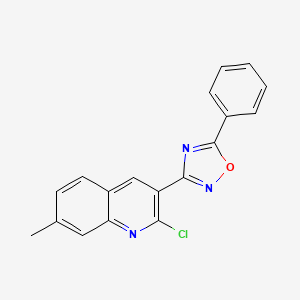

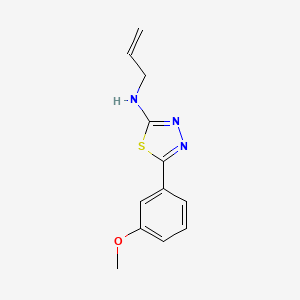

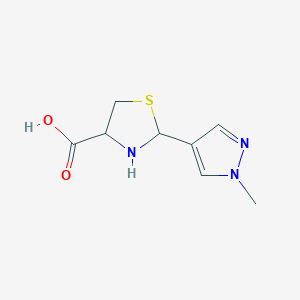

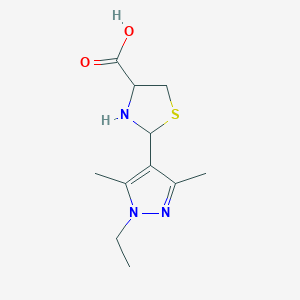

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. This compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were obtained through regioselective acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data , , , , . X-ray diffraction analysis provides detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability of the crystal structure.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give pyrazolo[3,4-b]pyridin-3-ones . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, MS, and DFT calculations , , , . These methods provide insights into the stability, reactivity, and potential applications of the compounds.

Wissenschaftliche Forschungsanwendungen

Catalytic Cross-Coupling Reactions

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further employed in cyclization reactions to produce a variety of condensed pyrazoles, demonstrating their utility in constructing complex heterocyclic systems (Eglė Arbačiauskienė et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridines

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is reported for its selective cyclocondensation with 1,3-dicarbonyl compounds, yielding ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This method underscores the compound's significance in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).

Novel Pyrazolo[3,4-b]pyridine Products

A new method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed. This approach facilitates the preparation of N-fused heterocycle products, offering a versatile route for generating bioactive compounds (Aseyeh Ghaedi et al., 2015).

Corrosion Inhibitors

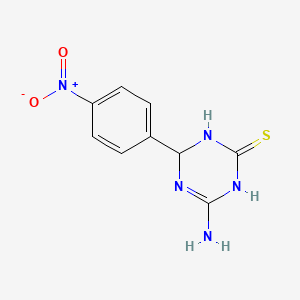

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel in industrial pickling processes. Their effectiveness, confirmed through various analytical techniques, showcases the compound's potential in materials protection and surface science (P. Dohare et al., 2017).

Bioactive Derivatives Synthesis

The synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, highlights its broad spectrum of activity. The study includes detailed NMR spectroscopic investigations and X-ray diffraction analysis, contributing to the understanding of its structural and electronic properties (C.-S. Zhao et al., 2023).

Wirkmechanismus

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, it is recommended to handle in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s action could be influenced by environmental conditions such as ventilation, exposure to skin and eyes, and the presence of dust and aerosols.

Safety and Hazards

Zukünftige Richtungen

The future directions of research on ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies may also explore novel strategies for the synthesis of pyrazole derivatives .

Eigenschaften

IUPAC Name |

ethyl 5-nitro-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUBQLDMMIJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)